molecular formula C10H15NO4 B2412734 (1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1026573-47-6

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B2412734
CAS RN: 1026573-47-6
M. Wt: 213.233
InChI Key: VKTZAQREDXFANY-QFNGTQGLSA-N
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Description

The compound is likely a bicyclic amino acid derivative, given its name and structure. It contains an ethoxycarbonyl group (-COOEt), which is an ester, and two carboxylic acid groups (-COOH). The presence of these functional groups suggests that it might participate in various chemical reactions typical for esters and carboxylic acids .


Molecular Structure Analysis

The molecule contains a bicyclic ring system, which likely contributes to its rigidity and might affect its chemical reactivity. The presence of multiple stereocenters indicates that it can exist as several different stereoisomers .


Chemical Reactions Analysis

The compound likely undergoes reactions typical for carboxylic acids and esters. For example, the carboxylic acid groups can react with bases to form salts, or with alcohols to form esters. The ester group can be hydrolyzed back to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including the configuration of its stereocenters. For example, it might have different solubility, melting point, or boiling point depending on its exact structure .

Future Directions

Future research on this compound could involve synthesizing it, studying its chemical reactivity, determining its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-15-8(12)6-5-3-4-10(11,7(5)6)9(13)14/h5-7H,2-4,11H2,1H3,(H,13,14)/t5-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTZAQREDXFANY-QFNGTQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(CC2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid

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